molecular formula C37H39NO9S B2958454 4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole CAS No. 478077-90-6

4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole

Cat. No. B2958454
CAS RN: 478077-90-6
M. Wt: 673.78
InChI Key: SHYHFURCCISKKL-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole is a useful research compound. Its molecular formula is C37H39NO9S and its molecular weight is 673.78. The purity is usually 95%.
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Scientific Research Applications

  • Thermochemical Studies : Methoxyphenols, which are structural fragments of various biologically active molecules including the compound , have been extensively studied for their thermochemical properties. These studies involve understanding the formation of intermolecular and intramolecular hydrogen bonds in condensed matter, which is crucial for various applications in material science and chemistry (Varfolomeev et al., 2010).

  • Catalysis and Conversion Processes : Research in this area focuses on the catalytic conversion of compounds like anisole (methoxybenzene) to gasoline-range molecules. This process is significant in transforming biomass lignin, a renewable resource, into valuable chemical products (Zhu et al., 2011).

  • Sensor Development : A compound with a similar structure has been used as a dual chemosensor for detecting metal ions, which is important in environmental monitoring and industrial applications (Roy et al., 2019).

  • Organic Synthesis : Research includes the synthesis of indole derivatives, exploring new methods and reactions for creating compounds with varied properties. This is vital for developing new materials and pharmaceuticals (Chupina et al., 1989).

  • Biological Evaluation : The compound's derivatives have been evaluated for their biological activity, including their potential as antimitotic agents and tubulin inhibitors. This research is crucial for drug development and understanding cellular mechanisms (Romagnoli et al., 2008).

properties

IUPAC Name

4-[2-[2-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39NO9S/c1-26-9-14-29(15-10-26)48(39,40)38-18-17-30-31(38)7-6-8-32(30)46-21-19-45-20-22-47-34-23-27(13-16-33(34)41-2)11-12-28-24-35(42-3)37(44-5)36(25-28)43-4/h6-18,23-25H,19-22H2,1-5H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYHFURCCISKKL-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCOC4=C(C=CC(=C4)C=CC5=CC(=C(C(=C5)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCOC4=C(C=CC(=C4)/C=C\C5=CC(=C(C(=C5)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.